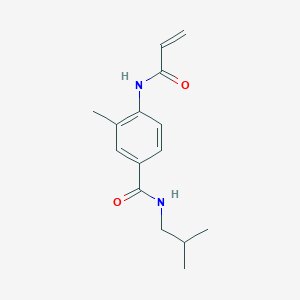
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 3-Methyl-N-(2-methylpropyl)benzamide and prop-2-enoyl chloride
Conditions: The reaction is performed in an inert solvent like dichloromethane, with a base such as pyridine to neutralize the hydrochloric acid formed.
Product: 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide typically involves multi-step organic reactions. The starting materials often include 3-methylbenzoic acid, 2-methylpropylamine, and prop-2-enoyl chloride. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
-
Step 1: Formation of 3-Methyl-N-(2-methylpropyl)benzamide
Reactants: 3-methylbenzoic acid and 2-methylpropylamine
Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Product: 3-Methyl-N-(2-methylpropyl)benzamide
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Halides or hydroxyl derivatives
Scientific Research Applications
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2-methylpropyl)benzamide
- 4-(Prop-2-enoylamino)benzamide
- N-(2-methylpropyl)-4-aminobenzamide
Uniqueness
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-14(18)17-13-7-6-12(8-11(13)4)15(19)16-9-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYCLFFECUMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













